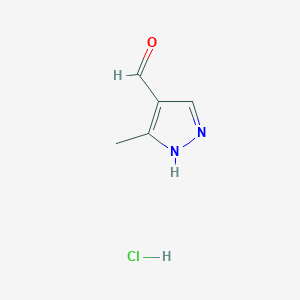![molecular formula C22H25N5 B3094435 1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine CAS No. 1258457-59-8](/img/structure/B3094435.png)
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine
Vue d'ensemble
Description
This compound is a chemical compound with the molecular formula C₂₂H₂₅N₅ . It is also known as 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo . The compound has a mass of 359.211±0 daltons .
Molecular Structure Analysis
The compound has a complex structure, with a canonical SMILES representation as follows: CCCCC1=NC2=C (N1CC3=CC=C (C=C3)CN)C4=CC=CC=C4N=C2N . This indicates the presence of multiple functional groups, including an imidazole ring and a quinoline ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.46700 . The InChI code for the compound is InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21 (17-6-4-5-7-18 (17)25-22 (20)24)27 (19)14-16-11-9-15 (13-23)10-12-16 .Applications De Recherche Scientifique
Analysis in Food and Flavors
Research has demonstrated the application of analyzing heterocyclic aromatic amines (HAA), which include compounds structurally related to 1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine, in food products and process flavors. High-resolution gas chromatography-mass spectrometry has been utilized for routine control in commercially available meat products, showcasing its importance in food safety and quality control (Richling et al., 1999).
Antimicrobial Activity
The synthesis and characterization of novel quinoline-based imidazoles, including compounds similar to the chemical , have been explored for their antimicrobial activity. These synthesized compounds show potential in developing new antimicrobial agents (Vodela & Chakravarthula, 2016).
Novel Synthesis Methods
Advances in synthetic chemistry have led to the development of new methods for synthesizing imidazo[4,5-c]quinoline derivatives. Such methods have broad applications in creating diverse chemical structures for various research and therapeutic purposes (Kuroda & Suzuki, 1992).
Antiproliferative Agents
Research has shown that compounds structurally related to this compound, such as imiquimod, have been effective in topical therapy for certain types of skin cancers. The synthesis of triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has demonstrated potential as antiproliferative agents against various cancer cell lines, highlighting their potential in cancer treatment (Kaneko et al., 2020).
Non-Xanthine Adenosine Antagonists
Studies have identified 1H-imidazo[4,5-c]quinolin-4-amines as a novel class of non-xanthine adenosine antagonists. These compounds, which are structurally similar to the compound , have been shown to have nanomolar affinity for the A1 receptor, suggesting their potential in therapeutic applications (van Galen et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSKFWHQCNBICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B3094384.png)


![ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094427.png)





![5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B3094458.png)
